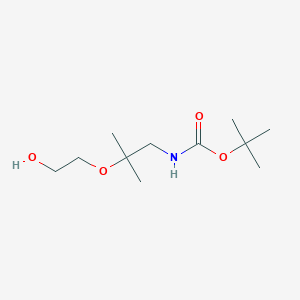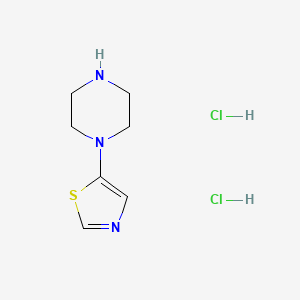
2-(Oxan-4-yl)propanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Oxan-4-yl)propanal is an organic compound characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a propanal group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxan-4-yl)propanal typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.
Attachment of the Propanal Group: The propanal group can be introduced via an aldol condensation reaction, where an aldehyde reacts with a ketone in the presence of a base to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: This method allows for the efficient and scalable production of the compound by continuously feeding reactants into a reactor and collecting the product.
Catalytic Processes: The use of catalysts can enhance the reaction rates and selectivity, making the process more economical and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
2-(Oxan-4-yl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The oxane ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the desired product.
Major Products Formed
Oxidation: 2-(Oxan-4-yl)propanoic acid.
Reduction: 2-(Oxan-4-yl)propanol.
Substitution: Various substituted oxane derivatives, depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Oxan-4-yl)propanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Oxan-4-yl)propanal depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, to exert its effects. The oxane ring and the aldehyde group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-2-(oxan-4-yl)propanal: This compound has a similar structure but with a methyl group attached to the propanal moiety.
2-(Oxan-4-yl)butanal: Similar to 2-(Oxan-4-yl)propanal but with an additional carbon in the aldehyde chain.
2-(Oxan-4-yl)ethanal: A shorter-chain analog with an ethanal group instead of propanal.
Uniqueness
This compound is unique due to its specific combination of the oxane ring and the propanal group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C8H14O2 |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-(oxan-4-yl)propanal |
InChI |
InChI=1S/C8H14O2/c1-7(6-9)8-2-4-10-5-3-8/h6-8H,2-5H2,1H3 |
Clave InChI |
PVDKDQFFDBUGDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C=O)C1CCOCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


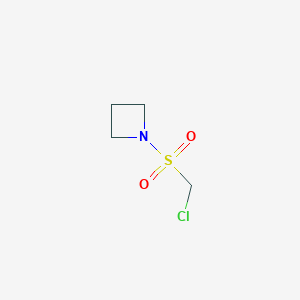
![Ethyl 3-[(azetidin-1-yl)amino]-2,2-difluoropropanoate](/img/structure/B13544415.png)
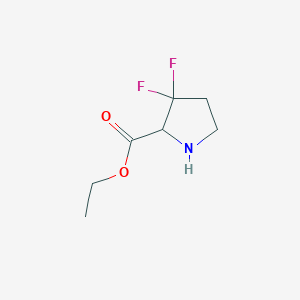


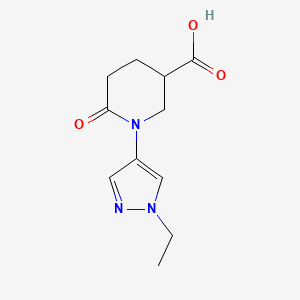
![3-[(3S)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13544445.png)
![tert-butylN-[3-(fluorosulfonyl)phenyl]-N-methylcarbamate](/img/structure/B13544463.png)

